molecular formula C24H19N3O4 B11530732 3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

Cat. No.: B11530732
M. Wt: 413.4 g/mol
InChI Key: HOZQWEJTACUWOR-MEFGMAGPSA-N
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Description

3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazinone core with ethoxyphenyl and phenylhydrazinylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-aminophenol under acidic conditions to yield the final benzoxazinone product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares structural similarities but differs in its core structure and substituents.

    3-[(1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one: Another related compound with a chromenone core.

Uniqueness

3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

3-[(Z)-N-anilino-C-(4-ethoxybenzoyl)carbonimidoyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C24H19N3O4/c1-2-30-18-14-12-16(13-15-18)23(28)21(27-26-17-8-4-3-5-9-17)22-24(29)31-20-11-7-6-10-19(20)25-22/h3-15,26H,2H2,1H3/b27-21-

InChI Key

HOZQWEJTACUWOR-MEFGMAGPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4OC3=O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4OC3=O

Origin of Product

United States

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